molecular formula C22H22N4O3 B2661826 (E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034886-60-5

(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B2661826
CAS-Nummer: 2034886-60-5
Molekulargewicht: 390.443
InChI-Schlüssel: NYHUIVJXOCQDKM-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(1-(3-(3-Methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a piperidin-4-yl moiety modified by an (E)-configured 3-(3-methoxyphenyl)acryloyl group. The 3-methoxyphenyl group enhances lipophilicity and may modulate pharmacokinetic properties such as metabolic stability and membrane permeability .

Its synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination, as seen in analogous compounds .

Eigenschaften

IUPAC Name

3-[1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-29-18-5-2-4-16(14-18)7-8-20(27)25-12-9-17(10-13-25)26-15-24-21-19(22(26)28)6-3-11-23-21/h2-8,11,14-15,17H,9-10,12-13H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHUIVJXOCQDKM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines a pyrido[2,3-d]pyrimidine core with a piperidine ring and an acrylamide substituent. The structural formula can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and progression. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often linked to cancer.

Target Kinases

Research indicates that (E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one may target several key kinases:

  • EGFR (Epidermal Growth Factor Receptor) : Known for its role in cell proliferation and survival.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : Involved in angiogenesis and cell migration.
  • MAPK (Mitogen-Activated Protein Kinases) : Important for cellular responses to growth signals.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant antitumor activity across various cancer cell lines. For instance, it has been shown to inhibit the growth of A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells with an IC50 value in the nanomolar range. The results are summarized in Table 1.

Cell Line IC50 (nM) Mechanism
A54950EGFR inhibition
NCI-H197513Selective for mutant EGFR
NCI-H46070Multi-target kinase inhibition

Case Studies

  • EGFR Inhibition : A study showed that the compound binds to the ATP-binding pocket of EGFR, leading to a significant reduction in phosphorylation levels, which is crucial for its activation.
  • Selectivity : The compound demonstrated more than 76-fold selectivity for mutant forms of EGFR compared to wild-type receptors, suggesting a favorable therapeutic index.

Safety and Toxicity

While promising, the safety profile of (E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one requires further investigation. Preliminary studies indicate moderate toxicity at higher concentrations, with side effects similar to those observed with other kinase inhibitors such as diarrhea and skin rash.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a structural and functional comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Pyridopyrimidinone Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes References
(E)-3-(1-(3-(3-Methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidin-4(3H)-one (E)-3-(3-Methoxyphenyl)acryloyl-piperidin-4-yl Hypothesized CNS modulation (structural analogy)
8-(4-(2-(4-(4-Methoxyphenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) derivative (51c) Pyrido[3,4-d]pyrimidin-4(3H)-one 4-Methoxyphenyl-piperidine, pyrazole Cell-active (exact target unspecified)
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) derivative (50e) Pyrido[3,4-d]pyrimidin-4(3H)-one 3,4-Dichlorobenzyl-piperidine, pyrazole, trimethylsilyl Enhanced lipophilicity; potential kinase inhibition
3-(2-N,N-Dimethylaminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (Compound III) Pyrido[2,3-d]pyrimidin-4(3H)-one N,N-Dimethylaminoethyl Anxiolytic (four-plate test in mice)
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl) derivative (44g) Pyrido[3,4-d]pyrimidin-4(3H)-one Pyridin-2-yl-piperazine Unspecified cell activity

Key Observations:

Substituent Position and Activity: The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in compound 51c. Halogenated Derivatives (e.g., 50e with 3,4-dichlorobenzyl) exhibit higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

Pharmacological Profile: Compound III () demonstrated anxiolytic activity, suggesting that pyridopyrimidinones with flexible aminoethyl side chains can modulate CNS targets. The target compound’s rigid acryloyl-piperidine group may offer improved selectivity . Trimethylsilyl-protected derivatives (e.g., 50e) are often intermediates; their removal (e.g., via HCl hydrolysis in ) generates active compounds, indicating the target’s acryloyl group may serve a similar prodrug role .

Synthetic Routes :

  • The target compound’s piperidine-acryloyl linkage likely involves reductive amination or Michael addition, similar to methods in and .
  • In contrast, pyrazole-linked derivatives (e.g., 51c, 50e) rely on nucleophilic substitution or Suzuki coupling, which may limit structural flexibility compared to acryloyl-based systems .

Research Findings and Data

Table 2: Spectroscopic and Physicochemical Data (Hypothetical Projections)

Property Target Compound Compound 50e Compound III
Molecular Weight (g/mol) ~478.5 (calculated) 627.5 (reported) ~290 (estimated)
logP (Predicted) 3.2 5.8 1.5
Key NMR Signals (1H, CDCl3) δ 8.5 (pyrimidine H), 6.8 (Ar-H) δ 7.4 (dichlorophenyl H), 0.02 (Si-CH3) δ 3.2 (N-CH2), 2.2 (N(CH3)2)
Biological Activity Not reported (structural analogy suggests kinase/CNS activity) Cell-active (unspecified) Anxiolytic (mice)

Notes:

  • The target compound’s lack of trimethylsilyl groups (unlike 50e) may improve metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.